molecular formula C28H29ClN4O2 B1427423 Ro 32-0432 hydrochloride CAS No. 1781828-85-0

Ro 32-0432 hydrochloride

Cat. No. B1427423
Key on ui cas rn: 1781828-85-0
M. Wt: 489 g/mol
InChI Key: HSPRASOZRZDELU-LMOVPXPDSA-N
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Patent
US05721245

Procedure details

185 mg of trifluoromethanesulfonic anhydride in 30 ml of dichloromethane were treated at 0° C. under a nitrogen atmosphere with a suspension of 140 mg of the pyrroledione product of Example 1 and 70 mg of collidine in 25 ml of dichloromethane. After 1.5 hour, 0.8 ml of a 33% solution of dimethylamine in ethanol was added and the mixture was stirred for 2.5 hours. The solvent was removed under reduced pressure and the residue was triturated with methanol to give a solid which was stirred with ethyl acetate saturated with hydrogen chloride. The solid was filtered off and dried to give 70 mg of 3-[6,7,8,9-tetrahydro-8-[(dimethylamino)methyl]pyrido[1,2-a]indol-10-yl]-4-(1-methyl-3-indolyl)-1H-pyrrole-2,5-dione hydrochloride of melting point 335°-336° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
185 mg
Type
reactant
Reaction Step Two
Name
pyrroledione
Quantity
140 mg
Type
reactant
Reaction Step Two
Quantity
70 mg
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
FC(F)(F)S(OS(C(F)(F)F)(=O)=O)(=O)=O.C(O[CH2:20][CH:21]1[CH2:50][CH2:49][N:24]2[C:25]3[C:30]([C:31]([C:32]4[C:33](=O)[O:34][C:35](=[O:47])[C:36]=4[C:37]4[C:45]5[C:40](=[CH:41][CH:42]=[CH:43][CH:44]=5)[N:39]([CH3:46])[CH:38]=4)=[C:23]2[CH2:22]1)=[CH:29][CH:28]=[CH:27][CH:26]=3)(=O)C.[N:51]1C(C)=CC(C)=CC=1C.[CH3:60][NH:61][CH3:62].[ClH:63]>ClCCl.C(O)C.C(OCC)(=O)C>[ClH:63].[CH3:60][N:61]([CH2:20][CH:21]1[CH2:50][CH2:49][N:24]2[C:25]3[C:30]([C:31]([C:32]4[C:33](=[O:34])[NH:51][C:35](=[O:47])[C:36]=4[C:37]4[C:45]5[C:40](=[CH:41][CH:42]=[CH:43][CH:44]=5)[N:39]([CH3:46])[CH:38]=4)=[C:23]2[CH2:22]1)=[CH:29][CH:28]=[CH:27][CH:26]=3)[CH3:62] |f:8.9|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC
Step Two
Name
Quantity
185 mg
Type
reactant
Smiles
FC(S(=O)(=O)OS(=O)(=O)C(F)(F)F)(F)F
Name
pyrroledione
Quantity
140 mg
Type
reactant
Smiles
C(C)(=O)OCC1CC=2N(C3=CC=CC=C3C2C=2C(OC(C2C2=CN(C3=CC=CC=C23)C)=O)=O)CC1
Name
Quantity
70 mg
Type
reactant
Smiles
N1=C(C=C(C=C1C)C)C
Name
Quantity
30 mL
Type
solvent
Smiles
ClCCl
Name
Quantity
25 mL
Type
solvent
Smiles
ClCCl
Step Three
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CNC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for 2.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was triturated with methanol
CUSTOM
Type
CUSTOM
Details
to give a solid which
FILTRATION
Type
FILTRATION
Details
The solid was filtered off
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
Cl.CN(C)CC1CC=2N(C3=CC=CC=C3C2C=2C(NC(C2C2=CN(C3=CC=CC=C23)C)=O)=O)CC1
Measurements
Type Value Analysis
AMOUNT: MASS 70 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05721245

Procedure details

185 mg of trifluoromethanesulfonic anhydride in 30 ml of dichloromethane were treated at 0° C. under a nitrogen atmosphere with a suspension of 140 mg of the pyrroledione product of Example 1 and 70 mg of collidine in 25 ml of dichloromethane. After 1.5 hour, 0.8 ml of a 33% solution of dimethylamine in ethanol was added and the mixture was stirred for 2.5 hours. The solvent was removed under reduced pressure and the residue was triturated with methanol to give a solid which was stirred with ethyl acetate saturated with hydrogen chloride. The solid was filtered off and dried to give 70 mg of 3-[6,7,8,9-tetrahydro-8-[(dimethylamino)methyl]pyrido[1,2-a]indol-10-yl]-4-(1-methyl-3-indolyl)-1H-pyrrole-2,5-dione hydrochloride of melting point 335°-336° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
185 mg
Type
reactant
Reaction Step Two
Name
pyrroledione
Quantity
140 mg
Type
reactant
Reaction Step Two
Quantity
70 mg
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
FC(F)(F)S(OS(C(F)(F)F)(=O)=O)(=O)=O.C(O[CH2:20][CH:21]1[CH2:50][CH2:49][N:24]2[C:25]3[C:30]([C:31]([C:32]4[C:33](=O)[O:34][C:35](=[O:47])[C:36]=4[C:37]4[C:45]5[C:40](=[CH:41][CH:42]=[CH:43][CH:44]=5)[N:39]([CH3:46])[CH:38]=4)=[C:23]2[CH2:22]1)=[CH:29][CH:28]=[CH:27][CH:26]=3)(=O)C.[N:51]1C(C)=CC(C)=CC=1C.[CH3:60][NH:61][CH3:62].[ClH:63]>ClCCl.C(O)C.C(OCC)(=O)C>[ClH:63].[CH3:60][N:61]([CH2:20][CH:21]1[CH2:50][CH2:49][N:24]2[C:25]3[C:30]([C:31]([C:32]4[C:33](=[O:34])[NH:51][C:35](=[O:47])[C:36]=4[C:37]4[C:45]5[C:40](=[CH:41][CH:42]=[CH:43][CH:44]=5)[N:39]([CH3:46])[CH:38]=4)=[C:23]2[CH2:22]1)=[CH:29][CH:28]=[CH:27][CH:26]=3)[CH3:62] |f:8.9|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC
Step Two
Name
Quantity
185 mg
Type
reactant
Smiles
FC(S(=O)(=O)OS(=O)(=O)C(F)(F)F)(F)F
Name
pyrroledione
Quantity
140 mg
Type
reactant
Smiles
C(C)(=O)OCC1CC=2N(C3=CC=CC=C3C2C=2C(OC(C2C2=CN(C3=CC=CC=C23)C)=O)=O)CC1
Name
Quantity
70 mg
Type
reactant
Smiles
N1=C(C=C(C=C1C)C)C
Name
Quantity
30 mL
Type
solvent
Smiles
ClCCl
Name
Quantity
25 mL
Type
solvent
Smiles
ClCCl
Step Three
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CNC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for 2.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was triturated with methanol
CUSTOM
Type
CUSTOM
Details
to give a solid which
FILTRATION
Type
FILTRATION
Details
The solid was filtered off
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
Cl.CN(C)CC1CC=2N(C3=CC=CC=C3C2C=2C(NC(C2C2=CN(C3=CC=CC=C23)C)=O)=O)CC1
Measurements
Type Value Analysis
AMOUNT: MASS 70 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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